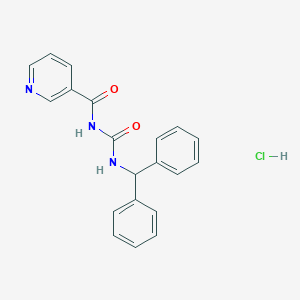
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a white crystalline powder that is soluble in water and has a molecular weight of 365.87 g/mol.
作用機序
The exact mechanism of action of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
生化学的および生理学的効果
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride has also been shown to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride has been shown to have neuroprotective effects, protecting neurons from damage and death in animal models of neurological disorders.
実験室実験の利点と制限
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride is also relatively stable and has a long shelf life. However, there are also some limitations to its use. 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride is highly hydrophilic, which can make it difficult to work with in certain experimental settings. Additionally, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride can be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several potential future directions for research on 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride. One area of interest is the development of more potent and selective inhibitors of HDACs. Another area of interest is the development of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride and its potential applications in the treatment of neurological disorders.
合成法
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-pyridinecarboxylic acid with diphenylmethylamine in the presence of a carbonylating agent such as phosgene. The resulting product is then treated with hydrochloric acid to obtain 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride monohydrochloride in high purity.
科学的研究の応用
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
171258-74-5 |
|---|---|
製品名 |
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydrochloride |
分子式 |
C20H18ClN3O2 |
分子量 |
367.8 g/mol |
IUPAC名 |
N-(benzhydrylcarbamoyl)pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H17N3O2.ClH/c24-19(17-12-7-13-21-14-17)23-20(25)22-18(15-8-3-1-4-9-15)16-10-5-2-6-11-16;/h1-14,18H,(H2,22,23,24,25);1H |
InChIキー |
RMTFMIPBZXRZJX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CN=CC=C3.Cl |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CN=CC=C3.Cl |
その他のCAS番号 |
171258-74-5 |
同義語 |
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, monohydro chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



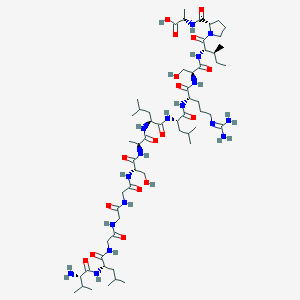
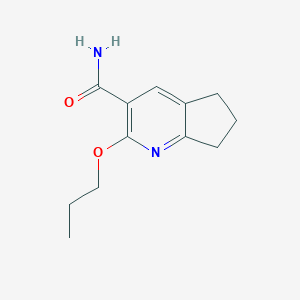
![5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B65085.png)
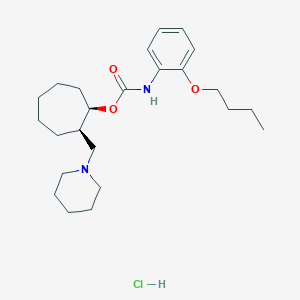
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B65094.png)
![2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid](/img/structure/B65099.png)
![2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-](/img/structure/B65100.png)

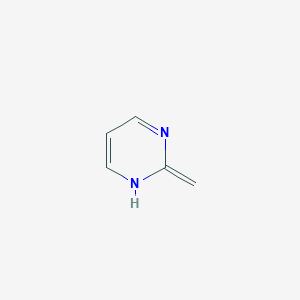
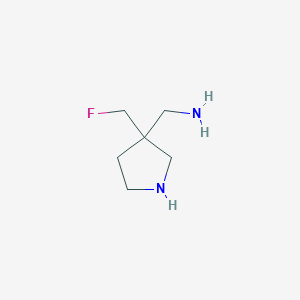



![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)